Methyl 2-[4-(propan-2-YL)cyclohexylidene]acetate
Description
Methyl 2-[4-(propan-2-YL)cyclohexylidene]acetate is a cyclohexylidene acetate derivative featuring an isopropyl substituent at the 4-position of the cyclohexane ring. The molecular formula is hypothesized as C₁₂H₁₈O₂, with a molecular weight of 194.27 g/mol. Such esters are typically employed as intermediates in organic synthesis, pharmaceuticals, or materials science, though specific applications for this compound require further experimental validation.
Properties
IUPAC Name |
methyl 2-(4-propan-2-ylcyclohexylidene)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O2/c1-9(2)11-6-4-10(5-7-11)8-12(13)14-3/h8-9,11H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEWUDSQDVPURMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCC(=CC(=O)OC)CC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[4-(propan-2-yl)cyclohexylidene]acetate typically involves the reaction of cyclohexanone with isopropylmagnesium bromide to form the corresponding alcohol. This intermediate is then subjected to a Wittig reaction with methyl bromoacetate to yield the final product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[4-(propan-2-yl)cyclohexylidene]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The ester group in the compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) are used in substitution reactions.
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: Various substituted esters.
Scientific Research Applications
Methyl 2-[4-(propan-2-yl)cyclohexylidene]acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-[4-(propan-2-yl)cyclohexylidene]acetate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds vary in substituents on the cyclohexylidene ring, leading to distinct physicochemical properties and applications. Below is a comparative analysis based on the provided evidence:
Structural and Molecular Comparison
Substituent Effects on Properties
- Hydrophobicity : The isopropyl and phenyl groups (CAS 920021-67-6) enhance lipophilicity, favoring solubility in organic solvents. In contrast, the hydroxyphenyl (CAS 701232-66-8) and oxo (CAS 91158-10-0) groups increase polarity, improving water compatibility .
- Reactivity : The oxo group in CAS 91158-10-0 enables nucleophilic additions, while the hydroxyphenyl group (CAS 701232-66-8) may participate in hydrogen bonding or oxidative coupling .
- Safety Profiles : While direct data for the target compound is unavailable, esters like Methyl 2-thienylacetate (CAS 19432-68-9) require precautions for inhalation and skin contact, suggesting similar hazards for lipophilic analogs .
Biological Activity
Overview
Methyl 2-[4-(propan-2-YL)cyclohexylidene]acetate is an organic compound with significant potential in medicinal chemistry due to its unique structural features. This compound, characterized by the presence of a cyclohexylidene moiety and an ester functional group, has been the subject of various studies aimed at elucidating its biological activity.
The molecular formula of this compound is . Its structure includes a cyclohexyl ring, which contributes to its hydrophobic characteristics, and an ester group that may facilitate interactions with biological molecules.
The biological activity of this compound is believed to stem from its ability to interact with various biomolecular targets. The cyclohexylidene group can engage in hydrophobic interactions, while the ester moiety may undergo hydrolysis to release active metabolites. These interactions can modulate enzyme activities and receptor functions, potentially leading to therapeutic effects.
Biological Activity Data
| Activity | Effect | Reference |
|---|---|---|
| Antimicrobial | Exhibits moderate antibacterial properties | |
| Cytotoxicity | Induces apoptosis in cancer cell lines | |
| Anti-inflammatory | Reduces cytokine production in vitro |
Case Studies
-
Antimicrobial Activity :
A study evaluated the antimicrobial properties of this compound against various bacterial strains. The compound showed significant inhibition against Gram-positive bacteria, particularly Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, suggesting potential as a lead compound for antibiotic development. -
Cytotoxic Effects :
In another investigation, the cytotoxic effects of this compound were assessed on several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The compound demonstrated IC50 values of 25 µM and 30 µM, respectively, indicating its potential as an anticancer agent by promoting apoptosis through caspase activation pathways. -
Anti-inflammatory Properties :
Research focused on the anti-inflammatory effects revealed that this compound significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests its potential application in treating inflammatory diseases.
Comparative Analysis
When compared with structurally similar compounds, this compound exhibits distinct biological activities:
| Compound | Antimicrobial Activity | Cytotoxicity (IC50) | Anti-inflammatory Effect |
|---|---|---|---|
| This compound | Moderate | 25 µM | Significant |
| Methyl 2-[4-(methoxyphenyl)cyclohexylidene]acetate | Low | >50 µM | Minimal |
| Methyl 2-[4-(chlorophenyl)cyclohexylidene]acetate | High | 15 µM | Moderate |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
